molecular formula C14H14N2O6 B13751052 P-Nitrocresol CAS No. 58882-68-1

P-Nitrocresol

Cat. No.: B13751052
CAS No.: 58882-68-1
M. Wt: 306.27 g/mol
InChI Key: FVVBEMKXRUJJFF-UHFFFAOYSA-N
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Description

P-Nitrocresol, also known as 4-nitro-3-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a derivative of cresol, where a nitro group is substituted at the para position relative to the hydroxyl group. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrosation Oxidation Method: This method involves the reaction of m-cresol with hydrochloric acid, sodium nitrite, and sodium hydroxide at a reaction temperature of approximately 0°C.

    One-Step Nitrification: In this method, m-cresol is added dropwise to a solution of 20% nitric acid and 40% sodium nitrite at a temperature of 5 to 0°C.

Industrial Production Methods: The nitrosation oxidation method is preferred in industrial settings due to its higher yield and lower cost compared to the one-step nitrification method .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: P-Nitrocresol can undergo oxidation reactions, often resulting in the formation of quinones.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas with a metal catalyst like palladium or platinum.

    Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Quinones.

    Reduction: P-Aminocresol.

    Substitution: Various substituted nitrocresols depending on the electrophile used.

Scientific Research Applications

P-Nitrocresol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: this compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of p-nitrocresol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .

Comparison with Similar Compounds

    Ortho-Nitrocresol (2-nitro-4-methylphenol): Similar structure but with the nitro group at the ortho position.

    Meta-Nitrocresol (3-nitro-4-methylphenol): Similar structure but with the nitro group at the meta position.

    P-Cresol (4-methylphenol): Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: P-Nitrocresol is unique due to the presence of both a hydroxyl group and a nitro group in the para position, which imparts distinct chemical reactivity and biological activity compared to its isomers and other related compounds .

Properties

CAS No.

58882-68-1

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

2-methyl-4-nitrophenol;3-methyl-4-nitrophenol

InChI

InChI=1S/2C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11;1-5-4-6(8(10)11)2-3-7(5)9/h2*2-4,9H,1H3

InChI Key

FVVBEMKXRUJJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])O.CC1=C(C=CC(=C1)O)[N+](=O)[O-]

Origin of Product

United States

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